3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
Overview
Description
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one is a heterocyclic compound with a molecular formula of C8H12N4O and a molecular weight of 180.21 g/mol . This compound features a pyrrolidinone ring substituted with an amino group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with appropriate amines under specific conditions . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The pyrazole moiety is known to interact with active sites of enzymes, while the pyrrolidinone ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(1H-pyrazol-3-yl)pyrrolidin-2-one: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and binding properties.
3-amino-1-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one: The position of the pyrazole substitution is different, leading to variations in chemical behavior and biological activity.
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Another positional isomer with distinct properties and applications.
Uniqueness
The unique combination of the amino group, methyl-substituted pyrazole, and pyrrolidinone ring in 3-amino-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAJYANVWRSSAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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